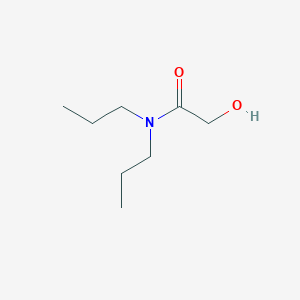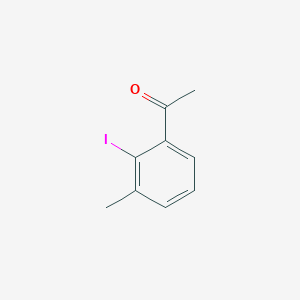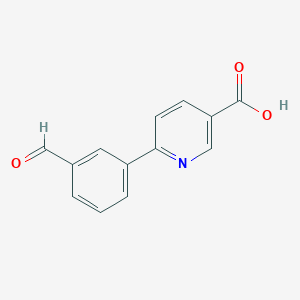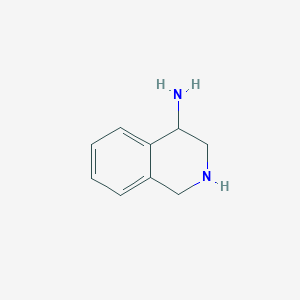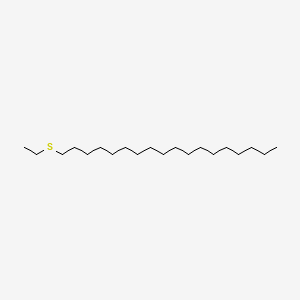
2,6-Dimethylphenyl cyanate
Descripción general
Descripción
2,6-Dimethylphenyl cyanate is an organic compound belonging to the cyanate ester family. It is characterized by the presence of a cyanate functional group (R-O-C≡N) attached to a 2,6-dimethylphenyl ring. Cyanate esters are known for their high thermal stability, low moisture absorption, and excellent dielectric properties, making them valuable in various industrial applications .
Aplicaciones Científicas De Investigación
2,6-Dimethylphenyl cyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of high-performance polymers and resins.
Biology: Employed in the development of bio-compatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Safety and Hazards
Direcciones Futuras
The future directions in the field of cyanate ester binders, such as 2,6-Dimethylphenyl cyanate, are determined by the desire to improve the properties of the polymers on their basis . This includes increasing the glass transition temperature, reducing inflammability, improving impact resistance, decreasing dielectric permittivity, decreasing moisture absorption, improving resistance to thermal oxidation, enhancing processability, and avoiding the use of petroleum stock .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylphenyl cyanate typically involves the reaction of 2,6-dimethylphenol with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate cyanate ester, which is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethylphenyl cyanate undergoes various chemical reactions, including:
Oxidation: The cyanate group can be oxidized to form isocyanates or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the cyanate group to amines or other reduced forms.
Substitution: The cyanate group can participate in nucleophilic substitution reactions, leading to the formation of urethanes or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols or amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Isocyanates or nitriles.
Reduction: Amines.
Substitution: Urethanes or carbamates.
Mecanismo De Acción
The mechanism of action of 2,6-dimethylphenyl cyanate involves the reactivity of the cyanate group. The cyanate group can undergo cyclotrimerization to form triazine rings, which contribute to the compound’s high thermal stability and mechanical strength. The molecular targets and pathways involved in these reactions are primarily related to the formation of stable polymeric networks .
Comparación Con Compuestos Similares
- 2,4-Dimethylphenyl cyanate
- 2,6-Dimethylphenyl isocyanate
- 2,6-Dimethylphenyl isothiocyanate
Comparison: 2,6-Dimethylphenyl cyanate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and properties. Compared to 2,4-dimethylphenyl cyanate, the 2,6-substitution provides enhanced thermal stability. In contrast to isocyanates and isothiocyanates, cyanates offer lower toxicity and better dielectric properties, making them more suitable for electronic applications .
Propiedades
IUPAC Name |
(2,6-dimethylphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)11-6-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEZUSFKACELMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498828 | |
| Record name | 2,6-Dimethylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-43-5 | |
| Record name | 2,6-Dimethylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626231.png)

